Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes or acids. For Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, the synthetic route may involve the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Esterification: The benzimidazole core is then esterified with propan-2-yl chloroformate to form the final product.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. This may include the use of microwave irradiation or other advanced techniques to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with biopolymers in the living system, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:
Methyl 2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl-1H-benzimidazole-4-carboxylate: Known for its anticancer properties.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O3/c1-5-28-17-12-10-16(11-13-17)21-20(22(27)29-14(2)3)15(4)24-23-25-18-8-6-7-9-19(18)26(21)23/h6-14,21H,5H2,1-4H3,(H,24,25) |
InChI Key |
GUIWRDYJEQWOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C |
Origin of Product |
United States |
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